N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride
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Overview
Description
N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride is a chemical compound with the molecular formula C14H24N2 It is commonly used in various scientific research applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride typically involves the reaction of N,N-diethylaniline with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or distillation techniques to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-methylaniline
- N,N-Diethyl-4-aminobenzaldehyde
- N,N-Diethyl-4-nitroaniline
Uniqueness
N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different profile of interactions and applications, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
N,N-diethyl-4-[(propan-2-ylamino)methyl]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2.ClH/c1-5-16(6-2)14-9-7-13(8-10-14)11-15-12(3)4;/h7-10,12,15H,5-6,11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNNUWHWERRGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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